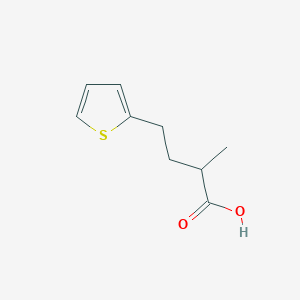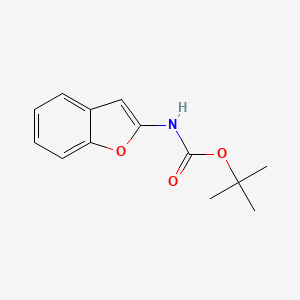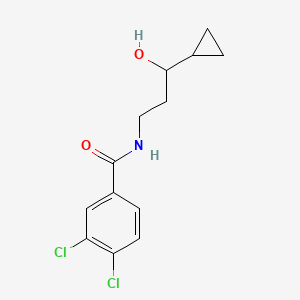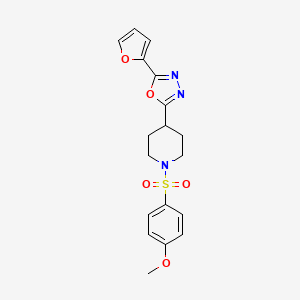![molecular formula C12H18ClN3O2 B2588803 [1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride CAS No. 1432680-24-4](/img/structure/B2588803.png)
[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride: is a chemical compound with the molecular formula C12H18ClN3O2 It is known for its unique structure, which includes a hydrazinylbenzoyl group attached to a pyrrolidinylmethanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride typically involves the reaction of 4-hydrazinylbenzoic acid with pyrrolidine-2-carboxaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: [1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.
Reduction: The compound can be reduced to form hydrazine derivatives or alcohols.
Substitution: It can participate in substitution reactions, where functional groups on the benzoyl or pyrrolidinyl rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrazine derivatives or alcohols.
Substitution: Formation of substituted benzoyl or pyrrolidinyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Synthesis: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: [1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: The compound is used as a probe to study biochemical pathways and interactions within cells.
Medicine:
Drug Development: Due to its unique structure, the compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Diagnostics: It is used in the development of diagnostic agents for detecting specific biomarkers in biological samples.
Industry:
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Agriculture: It is used in the formulation of agrochemicals for crop protection and growth enhancement.
作用机制
The mechanism of action of [1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream effects. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets vary depending on the specific application and context of use.
相似化合物的比较
[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol: The non-hydrochloride form of the compound, which has similar properties but different solubility and stability characteristics.
[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]ethanol: A structurally similar compound with an ethanol group instead of a methanol group, leading to different reactivity and applications.
[1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]propanol: Another analog with a propanol group, which may exhibit distinct biological and chemical properties.
Uniqueness: [1-(4-Hydrazinylbenzoyl)pyrrolidin-2-yl]methanol hydrochloride stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications, particularly in aqueous environments.
属性
IUPAC Name |
(4-hydrazinylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c13-14-10-5-3-9(4-6-10)12(17)15-7-1-2-11(15)8-16;/h3-6,11,14,16H,1-2,7-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADNTSUANIGVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)NN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2588722.png)
![8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588724.png)
![methyl 4-({[2-(1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2588726.png)
![1-PHENYL-4-(4-{4-[(4-PHENYLPHTHALAZIN-1-YL)OXY]BENZENESULFONYL}PHENOXY)PHTHALAZINE](/img/structure/B2588727.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2588730.png)
![1-[(2-chlorophenyl)methyl]-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2588731.png)


![N-(5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-3-PHENYL-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE](/img/structure/B2588737.png)



![2-chloro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2588743.png)
